molecular formula C18H25NO3 B4709774 Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B4709774
M. Wt: 303.4 g/mol
InChI Key: JKOJNEHECQWUHD-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom The compound also features an ethyl ester group and a phenyl ring substituted with a prop-2-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.

    Addition of the Prop-2-enoxy Group: The prop-2-enoxy group can be added through an etherification reaction, where the phenyl ring is reacted with an allyl alcohol in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl ring to a cyclohexyl ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or cyclohexyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(3-nitrobenzyl)piperidine-2-carboxylate: Similar in structure but contains a nitro group instead of a prop-2-enoxy group.

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Contains a pyrazinyl group instead of a phenyl group.

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: Contains a benzyl group and a diphenylmethoxy group instead of a prop-2-enoxy group.

Properties

IUPAC Name

ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-3-13-22-17-8-6-5-7-16(17)14-19-11-9-15(10-12-19)18(20)21-4-2/h3,5-8,15H,1,4,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOJNEHECQWUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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